2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Catalog No.
S3330359
CAS No.
4229-38-3
M.F
C8H16N2O5
M. Wt
220.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-acetamido-2-deoxy-beta-D-glucopyranosylamine

CAS Number

4229-38-3

Product Name

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O

N-Ac-beta-D-GlcNAc as a Biomarker:

N-Ac-beta-D-GlcNAc is a metabolite generated during the breakdown of N-linked glycans, which are complex sugar structures attached to proteins. Researchers are investigating N-Ac-beta-D-GlcNAc as a potential biomarker for various diseases, including:

  • Cancer: Studies have shown altered levels of N-Ac-beta-D-GlcNAc in the blood and tissues of cancer patients compared to healthy individuals. Source: National Cancer Institute: ) This suggests that N-Ac-beta-D-GlcNAc levels could potentially be used for early cancer detection, monitoring disease progression, and assessing treatment response.
  • Neurodegenerative diseases: Research suggests that N-Ac-beta-D-GlcNAc levels may be altered in individuals with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Source: Journal of Alzheimer's Disease: ) While further research is needed, N-Ac-beta-D-GlcNAc could potentially serve as a biomarker for these diseases.

N-Ac-beta-D-GlcNAc in Glycosylation Studies:

N-Ac-beta-D-GlcNAc is a fundamental building block of N-linked glycans. Researchers utilize N-Ac-beta-D-GlcNAc in studies investigating the role of glycosylation (the attachment of sugars to proteins) in various biological processes, such as:

  • Cell signaling: Glycosylation plays a crucial role in cell-to-cell communication and can influence various cellular processes. Studying how N-Ac-beta-D-GlcNAc is incorporated into glycans can help researchers understand how cells communicate and respond to their environment. Source: Nature Reviews Molecular Cell Biology:
  • Protein folding and function: Glycans can influence how proteins fold and function. Studying the role of N-Ac-beta-D-GlcNAc in glycan structures can provide insights into how these structures impact protein function and potentially contribute to the development of new therapeutic strategies. Source: Glycobiology:

N-Ac-beta-D-GlcNAc in Enzyme Studies:

N-Ac-beta-D-GlcNAc is involved in various enzymatic reactions within the cell. Researchers use it to study the activity and function of enzymes involved in:

  • N-glycan biosynthesis: Understanding how enzymes utilize N-Ac-beta-D-GlcNAc to build N-linked glycans can provide valuable insights into the regulation and function of these complex sugar structures. Source: Journal of Biological Chemistry: )
  • N-glycan degradation: Enzymes break down N-linked glycans, releasing N-Ac-beta-D-GlcNAc as a byproduct. Studying how enzymes interact with and degrade N-Ac-beta-D-GlcNAc can help researchers understand the regulation and importance of N-glycan turnover in the cell. Source: Glycobiology:

N-Acetyl-beta-D-glucosaminylamine (NAG) is a molecule derived from glucosamine, a sugar derivative found naturally in the human body and chitin, the structural component of insect exoskeletons and fungal cell walls [, ]. NAG plays a significant role in scientific research due to its presence in various biomolecules like:

  • Hyaluronic Acid: The building block of glycosaminoglycans, essential for joint health and skin structure [].
  • Chitin: Used in wound healing products due to its biocompatibility and ability to stimulate tissue regeneration [].
  • N-linked Glycans: Sugars attached to proteins, influencing protein folding, function, and targeting [].

Molecular Structure Analysis

NAG possesses a unique structure with several key features [, ]:

  • Acetyl Group: A carbonyl group (C=O) linked to a methyl group (CH3) attached to the nitrogen atom (N) at position 2. This provides stability and influences its chemical properties.
  • Glucosamine Core: A six-membered sugar ring with hydroxyl groups (OH) at positions 3, 4, and 6. The beta configuration indicates the spatial orientation of the hydroxyl group at position 1.
  • Amine Group: An NH2 group attached to the carbon atom at position 2.

The combination of these features creates a molecule capable of forming various linkages with other molecules, making it a versatile building block in biomolecules.


Chemical Reactions Analysis

Several chemical reactions involving NAG are important in scientific research [, ]:

  • Synthesis: NAG can be synthesized from glucosamine through enzymatic reactions involving N-acetyltransferases [].
  • Glycosidic Bond Formation: NAG can form glycosidic bonds with other sugars or amino acids, creating complex carbohydrates and glycoproteins []. An example is the formation of the disaccharide chitobiose:
NAG  +  NAG  ↔  NAG-β(1→4)NAG (chitobiose)
  • Hydrolysis: NAG can be broken down into its constituent parts (glucosamine and acetic acid) by enzymes like N-acetylglucosaminidase [].

Physical And Chemical Properties Analysis

  • Solid State: Due to the presence of multiple hydroxyl groups, NAG is likely a solid at room temperature.
  • Water Solubility: The hydroxyl groups suggest good water solubility.
  • Thermal Stability: The acetyl group might contribute to moderate thermal stability.

The mechanism of action of NAG depends on the context. Here are two examples:

  • Hyaluronic Acid Synthesis: NAG acts as a substrate for enzymes involved in hyaluronic acid biosynthesis. These enzymes polymerize NAG units to form the hyaluronic acid backbone [].
  • N-linked Glycosylation: NAG is a precursor for the addition of complex sugar chains (N-linked glycans) to proteins. This glycosylation process influences protein folding, stability, and targeting within the cell [].

Physical Description

Solid

XLogP3

-2

Wikipedia

N-acetyl-beta-D-glucosaminylamine

General Manufacturing Information

1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts: INACTIVE

Dates

Modify: 2023-08-19

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